4-Benzyloxybenzyl alcohol

Overview

Description

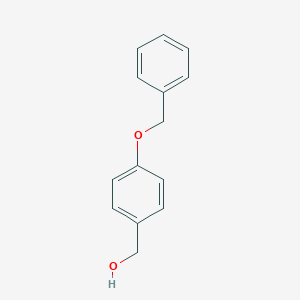

4-Benzyloxybenzyl alcohol is an organic compound with the molecular formula C14H14O2. It is characterized by a benzyl group attached to a benzene ring via an oxygen atom, with an additional hydroxymethyl group attached to the benzene ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Mechanism of Action

Target of Action

4-Benzyloxybenzyl alcohol is primarily used in the synthesis of peptides . Its primary target is the carboxyl group of the incoming amino acid during peptide synthesis .

Mode of Action

The mode of action involves the activation of the carboxyl group of the incoming amino acid, which reacts with the reactive group on the resin, leading to the formation of a peptide bond . This allows for the efficient and controlled synthesis of peptides in a stepwise manner .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the peptide synthesis pathway . By facilitating the formation of peptide bonds, it plays a crucial role in the creation of peptide chains, which are fundamental components of proteins.

Result of Action

The result of the action of this compound is the formation of peptide bonds, leading to the synthesis of peptide chains . These chains can then fold into specific three-dimensional structures to form proteins, which perform a wide variety of functions in the body.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH and temperature of the reaction environment can affect the efficiency of peptide bond formation . Additionally, the compound’s stability may be affected by exposure to light, heat, or certain chemicals .

Biochemical Analysis

Biochemical Properties

4-Benzyloxybenzyl alcohol plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It is often used as a protecting group for alcohols in organic synthesis. The compound interacts with various enzymes and proteins, facilitating or inhibiting biochemical reactions. For instance, it has been used in the synthesis of 13C-labelled derivatives of isoflavonoid phytoestrogens, such as genistein and biochanin A

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to inhibit the activation of the CXCR4 receptor, which is involved in the trafficking of immune cells . This inhibition can impact cell signaling pathways and gene expression, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound has been found to inhibit the CXCR4 receptor by blocking its activation by HIV-1 gp120 . This binding interaction prevents the receptor from initiating downstream signaling pathways, thereby altering gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the pyrolysis process of this compound resin involves multiple reaction steps, including random scission of the main chain and homolytic cleavage of ether linkages . These processes can affect the compound’s long-term stability and its impact on cellular function in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting specific receptors or enzymes. At higher doses, it can cause toxic or adverse effects. For example, studies on animal models have shown that high doses of similar compounds can lead to significant changes in cellular function and metabolism . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. For instance, the compound can be metabolized by enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, which play a role in its breakdown and elimination . These metabolic pathways are essential for understanding the compound’s effects on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to different cellular compartments. For example, it has been shown to interact with transporters that facilitate its movement within cells . This distribution is crucial for its localization and accumulation in specific tissues, affecting its overall activity and function.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it can be localized to the endoplasmic reticulum or mitochondria, where it exerts its effects on cellular processes

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Benzyloxybenzyl alcohol can be synthesized through several methods. One common method involves the reaction of 4-hydroxybenzyl alcohol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures.

Another method involves the reduction of 4-benzyloxybenzaldehyde using a reducing agent such as sodium borohydride or lithium aluminum hydride. This reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

In industrial settings, this compound is often produced using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reactions as in laboratory synthesis but is scaled up and optimized for large-scale production. Catalysts and automated systems are used to control reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Benzyloxybenzyl alcohol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to 4-benzyloxybenzaldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

Reduction: The compound can be reduced to 4-benzyloxybenzylamine using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation reactions.

Major Products Formed

Oxidation: 4-Benzyloxybenzaldehyde

Reduction: 4-Benzyloxybenzylamine

Substitution: Products vary based on the substituent introduced.

Scientific Research Applications

4-Benzyloxybenzyl alcohol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Medicine: It serves as a building block in the synthesis of drugs and therapeutic agents.

Industry: The compound is used in the production of polymers and resins, particularly in the synthesis of Wang resin for solid-phase peptide synthesis.

Comparison with Similar Compounds

4-Benzyloxybenzyl alcohol can be compared with similar compounds such as:

4-Hydroxybenzyl alcohol: Lacks the benzyl group, making it less hydrophobic and less reactive in certain substitution reactions.

4-Benzyloxybenzaldehyde: Contains an aldehyde group instead of a hydroxyl group, making it more reactive in oxidation and reduction reactions.

4-Benzyloxybenzylamine: Contains an amine group, making it more basic and reactive in nucleophilic substitution reactions.

The uniqueness of this compound lies in its combination of a benzyl ether and a hydroxyl group, providing a balance of reactivity and stability that is useful in various synthetic applications.

Biological Activity

4-Benzyloxybenzyl alcohol (4-BBA) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, including its synthesis, mechanisms of action, and implications in different diseases, particularly focusing on its antimicrobial and neuroprotective properties.

Chemical Structure and Synthesis

This compound is characterized by a benzyl group attached to a phenolic structure. The synthesis typically involves reactions that introduce the benzyloxy group onto the benzyl alcohol framework, often utilizing methods such as nucleophilic substitution or coupling reactions.

Antimicrobial Activity

Recent studies have highlighted the antimycobacterial properties of derivatives of 4-BBA. For instance, a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized and evaluated for their ability to inhibit Mycobacterium tuberculosis. Some derivatives exhibited minimal inhibitory concentrations (MICs) comparable to first-line tuberculosis drugs like isoniazid, indicating significant potential for developing new treatments against drug-resistant strains of tuberculosis .

Table 1: Antimycobacterial Activity of 4-BBA Derivatives

| Compound ID | Structure | MIC (µM) | Selectivity (Vero/HepG2) |

|---|---|---|---|

| 9n | Structure | 2.7 | High |

| 9o | Structure | 2.8 | High |

| 9m | Structure | 5.8 | Moderate |

Neuroprotective Effects

In addition to its antimicrobial properties, 4-BBA derivatives have shown promise in neuroprotection, particularly in the context of Parkinson's disease . A study discovered novel derivatives with potent inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegeneration. One compound exhibited an IC50 value of 0.014 μM, demonstrating exceptional potency . These findings suggest that 4-BBA could play a role in mitigating oxidative stress and neuronal damage associated with neurodegenerative diseases.

Table 2: Neuroprotective Activity of 4-BBA Derivatives

| Compound ID | MAO-B Inhibition IC50 (μM) | Antioxidant Activity |

|---|---|---|

| 6h | 0.014 | High |

| 6j | 0.025 | Moderate |

The biological activity of 4-BBA is believed to stem from several mechanisms:

- Inhibition of Enzymatic Activity : The ability to inhibit enzymes such as MAO-B contributes to its neuroprotective effects.

- Selective Toxicity : Studies indicate that certain derivatives exhibit selective toxicity towards pathogenic cells while sparing normal human cell lines, which is crucial for therapeutic applications .

- Antioxidant Properties : The antioxidant capacity helps mitigate oxidative stress, a significant factor in both microbial infections and neurodegenerative diseases.

Case Studies

- Tuberculosis Treatment : A study involving the synthesis and evaluation of N-(4-(benzyloxy)benzyl)-4-aminoquinolines showed promising results against M. tuberculosis, suggesting further exploration into their structural modifications could yield more effective treatments.

- Parkinson's Disease Research : Research on novel derivatives indicated that compounds with the benzyloxy group significantly reduced MAO-B activity, highlighting their potential as multifunctional agents in treating Parkinson's disease.

Properties

IUPAC Name |

(4-phenylmethoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEBIVOHKFYSBPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50232450 | |

| Record name | p-Benzyloxybenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50232450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

836-43-1 | |

| Record name | 4-(Benzyloxy)benzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=836-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Benzyloxy)benzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000836431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 836-43-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131675 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Benzyloxybenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50232450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-benzyloxybenzyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(BENZYLOXY)BENZYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YM4AM9F9J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 4-Benzyloxybenzyl alcohol in organic synthesis?

A1: this compound is a versatile building block in organic synthesis. Its significance lies in its use as a starting material for the synthesis of more complex molecules, particularly in the pharmaceutical industry. For instance, it serves as a key intermediate in the synthesis of the beta-blocker drug Betaxolol [].

Q2: Can you describe the synthetic route for incorporating this compound into the structure of Betaxolol, as outlined in the research?

A2: The research details a multi-step synthesis of Betaxolol where this compound plays a crucial role []. * It is first converted to its corresponding chloride, which then undergoes a series of reactions including nitrile formation, hydrolysis, and reduction to yield an alcohol derivative. * This derivative is subsequently etherified with bromomethylcyclopropane, followed by hydrogenolysis to generate a phenol intermediate.* This phenol is then reacted to introduce an epoxide group, which is finally opened with isopropylamine to yield Betaxolol.

Q3: Beyond its use in synthesizing Betaxolol, are there other applications of this compound in chemistry?

A3: Yes, this compound is also recognized as a key component of Wang Resin []. This resin is a widely used polymer support in solid-phase peptide synthesis. The presence of the this compound moiety allows for the attachment of amino acids and subsequent peptide chain elongation, highlighting its versatility in chemical synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.